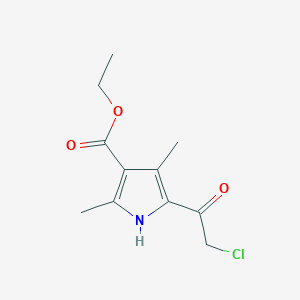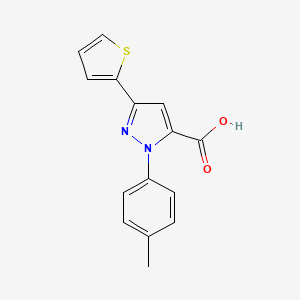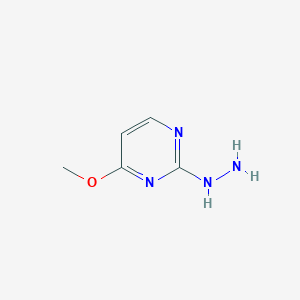
Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate, also known as 5-chloro-2,4-dimethylpyrrole-3-carboxylic acid ethyl ester, is a chloroacetylated derivative of the pyrrole ring. It is a compound used in the synthesis of various pharmaceuticals, pesticides, and other chemicals. It is also used as a reagent in organic synthesis and as a building block in the development of new molecules.
Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives Formation
Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, has been studied for its reactions with substituted hydrazines, resulting in the selective formation of pyrazoles, important in pharmaceuticals and agrochemicals (Mikhed’kina et al., 2009). This showcases the potential of related compounds in creating valuable chemical derivatives.
Molecular Structures and Hydrogen Bonding
Various derivatives of 2,4-dimethylpyrrole have been analyzed for their molecular structures, showcasing their potential for hydrogen bonding and forming dimers, a fundamental aspect of supramolecular chemistry (Senge & Smith, 2005).
Spectroscopy and Quantum Chemical Analysis
Extensive spectroscopic and quantum chemical analyses have been performed on related compounds, revealing insights into their structural evaluation, chemical reactivity, and non-linear optical properties. Such studies demonstrate the compound's potential in materials science, particularly for non-linear optical materials (Singh et al., 2015), (Singh et al., 2014).
Synthesis and Characterization of Chalcone Derivatives
Chalcone derivatives of pyrrole have been synthesized, characterized, and analyzed through quantum chemical calculations, offering insights into their molecular interactions and potential applications in synthesizing heterocyclic compounds (Singh et al., 2014).
Antioxidant Properties
Certain derivatives have exhibited notable antioxidant activity, underscoring their potential utility in medicinal chemistry (Zaki et al., 2017).
Synthesis of Bipyrrole Derivatives
The synthesis of complex bipyrrole derivatives, which are valuable in various chemical domains, demonstrates the compound's versatility in organic synthesis (Skowronek & Lightner, 2003).
Application in Pyrrole Derivatives Synthesis
Ethyl 2-chloroacetoacetate, a related compound, reacts to form novel pyrrole derivatives, expanding the scope of its application in synthesizing a broad array of pyrrole-based systems (Dawadi & Lugtenburg, 2011).
Propiedades
IUPAC Name |
ethyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-4-16-11(15)9-6(2)10(8(14)5-12)13-7(9)3/h13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOIWLVLZHQEEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294174 |
Source


|
| Record name | Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate | |
CAS RN |
950-86-7 |
Source


|
| Record name | 950-86-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)

![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)

